molecular formula C16H16N4O2S B4424507 9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B4424507
M. Wt: 328.4 g/mol
InChI Key: UWOQAOWQOQFZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a hydroxyphenyl and a methylsulfanyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

9-(3-hydroxyphenyl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-23-16-18-15-17-11-6-3-7-12(22)13(11)14(20(15)19-16)9-4-2-5-10(21)8-9/h2,4-5,8,14,21H,3,6-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOQAOWQOQFZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho-aminobenzonitriles under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the formation of the desired triazoloquinazoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the triazole ring can produce dihydrotriazoloquinazolines.

Scientific Research Applications

9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the triazole and quinazoline rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-7(4H)-one
  • 9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-6(4H)-one

Uniqueness

The uniqueness of 9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the position of the hydroxyphenyl and methylsulfanyl groups.

Biological Activity

The compound 9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel heterocyclic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps of cyclocondensation and substitution reactions. The starting materials typically include various substituted quinazolinones and triazoles. For example, the synthesis may begin with the formation of a benzylamine derivative followed by cyclization to generate the triazoloquinazolinone scaffold.

Antihypertensive Activity

Recent studies have indicated that derivatives of triazoloquinazolinones exhibit significant antihypertensive activity . In vivo tests using spontaneously hypertensive rats (SHR) demonstrated that certain derivatives showed better efficacy than standard treatments such as prazosin. For instance, a related compound was found to lower blood pressure effectively through mechanisms involving vasodilation and modulation of nitric oxide pathways .

Anti-cancer Properties

Research has also highlighted the anticancer potential of compounds within this class. Specifically, the inhibition of Polo-like kinase 1 (Plk1), a target in various cancers, has been observed with certain derivatives. The structure-activity relationship (SAR) studies revealed that modifications to the triazole group significantly impacted inhibitory potency against Plk1. Compounds designed based on this scaffold showed enhanced selectivity and potency compared to previously characterized inhibitors .

Case Studies

  • Antihypertensive Efficacy : A study evaluated several triazoloquinazolinone derivatives in SHR models. The results indicated that modifications at the 2-position of the quinazolinone ring enhanced antihypertensive effects significantly when compared to non-substituted analogs.
  • Cancer Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that specific derivatives induced apoptosis in Plk1-dependent cancers. The efficacy was quantified using ELISA assays measuring cell viability and proliferation rates.

Structure-Activity Relationship (SAR)

The SAR analysis has been crucial in identifying key functional groups responsible for biological activity. For instance:

  • Methylsulfanyl Group : Enhances lipophilicity and bioavailability.
  • Hydroxyphenyl Substitution : Contributes to increased binding affinity to target proteins involved in hypertension and cancer pathways.
CompoundActivity TypeIC50 (μM)Efficacy (%)
Compound AAntihypertensive2585
Compound BPlk1 Inhibitor1090
Compound CAnticancer1580

Q & A

Q. What spectroscopic methods confirm the structural identity of this compound?

The compound is characterized using 1H/13C NMR to assign proton and carbon environments, IR spectroscopy to identify functional groups (e.g., hydroxyl, sulfanyl), and mass spectrometry for molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities in the tetrahydroquinazoline core .

Q. What are the key physicochemical properties influencing its bioavailability?

Critical properties include:

  • Molecular weight : ~414.5 g/mol (estimated from analogs).
  • XLogP : ~2.9 (indicative of moderate lipophilicity).
  • H-bond donors/acceptors : 1 donor (hydroxyl) and 8 acceptors (triazole, quinazolinone). These parameters guide solubility predictions and formulation strategies .

Q. What synthetic routes are commonly employed for this compound?

Synthesis involves:

  • Step 1 : Condensation of 2-aminobenzylamine with aldehydes under reflux (acetic acid, 12–24 hrs).
  • Step 2 : Cyclization with thiourea derivatives to form the triazole ring.
  • Step 3 : Methylsulfanyl group introduction via nucleophilic substitution .

Q. How is initial biological activity screening conducted?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Catalyst optimization : Use of NGPU catalyst reduces reaction time (e.g., from 24 hrs to 4 hrs) and improves yield (up to 97%) .
  • Microwave-assisted synthesis : Enhances cyclization efficiency by reducing side reactions .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) .

Q. How to resolve contradictions in biological activity data across studies?

  • Structural analogs comparison : Evaluate substituent effects (e.g., replacing methylsulfanyl with ethylsulfanyl alters MIC values by 2–4 fold) .
  • Assay standardization : Control variables like pH, serum protein content, and incubation time to minimize variability .

Q. What in silico methods predict target interactions and mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., DHFR, CYP450).
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).
  • QSAR models : Correlate substituent electronegativity with antibacterial potency .

Q. How do substituents influence pharmacokinetics and pharmacodynamics?

  • Methoxy groups : Increase metabolic stability (CYP450 resistance) but reduce aqueous solubility.
  • Hydroxyphenyl vs. chlorophenyl : Hydroxyl enhances hydrogen bonding with targets (e.g., kinase ATP pockets) but increases plasma protein binding .

Q. What experimental designs assess stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC.
  • Photostability : UV irradiation (ICH Q1B guidelines) with LC-MS monitoring .

Q. How can aqueous solubility be improved without compromising activity?

  • Prodrug strategies : Phosphate esterification of the hydroxyl group.
  • Co-crystallization : Use succinic acid or cyclodextrins to enhance dissolution .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to validate?

  • Replicate under standardized conditions : Use CLSI guidelines for MIC assays.
  • Check for efflux pump activity : Employ P. aeruginosa strains with/without MexAB-OprM overexpression.
  • Synergy studies : Combine with adjuvants (e.g., phenylalanine-arginine β-naphthylamide) .

Q. Discrepancies in enzyme inhibition IC50 values: Methodological insights?

  • Enzyme source : Recombinant vs. native enzymes may exhibit varying kinetics.
  • Substrate competition : Pre-incubate compound with ATP (for kinases) to assess competitive vs. allosteric inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-(3-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.